(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride
(S)-α,α-Diphenylprolinol is the (S)-enantiomer of Diphenylprolinol, a relatively mild norepinephrine-dopamine reuptake inhibitor. (S)-α,α-Diphenylprolinol is less pharmacologically active than its (R)-enatiomer.
Brand Name:
Vulcanchem
CAS No.:
148719-90-8
VCID:
VC21145102
InChI:
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1
SMILES:
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Molecular Formula:
C17H20ClNO
Molecular Weight:
289.8 g/mol
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride
CAS No.: 148719-90-8
Cat. No.: VC21145102
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-α,α-Diphenylprolinol is the (S)-enantiomer of Diphenylprolinol, a relatively mild norepinephrine-dopamine reuptake inhibitor. (S)-α,α-Diphenylprolinol is less pharmacologically active than its (R)-enatiomer. |
|---|---|
| CAS No. | 148719-90-8 |
| Molecular Formula | C17H20ClNO |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | diphenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1 |
| Standard InChI Key | XYSYRXOJSOXZPT-NTISSMGPSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
| SMILES | C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
| Canonical SMILES | C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
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